molecular formula C22H16Br4N4Na2O9S2 B13803465 disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate CAS No. 83137-15-9

disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

Cat. No.: B13803465
CAS No.: 83137-15-9
M. Wt: 910.1 g/mol
InChI Key: BFFCQDPRXVYDIA-UHFFFAOYSA-L
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Description

Disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex sulfonated azo compound characterized by its polyfunctional structure. The molecule features two 2,3-dibromopropanoylamino substituents, a diazenyl (-N=N-) linkage bridging naphthalene and phenyl rings, and two sulfonate (-SO₃⁻) groups contributing to its high water solubility and ionic character. The disodium counterions neutralize the sulfonate groups, enhancing stability in aqueous environments.

However, its precise applications remain understudied, necessitating comparative analysis with structurally related compounds to infer properties and utility.

Properties

CAS No.

83137-15-9

Molecular Formula

C22H16Br4N4Na2O9S2

Molecular Weight

910.1 g/mol

IUPAC Name

disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C22H18Br4N4O9S2.2Na/c23-8-14(25)21(32)27-11-2-1-10-5-18(41(37,38)39)19(20(31)13(10)6-11)30-29-16-7-12(28-22(33)15(26)9-24)3-4-17(16)40(34,35)36;;/h1-7,14-15,31H,8-9H2,(H,27,32)(H,28,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

BFFCQDPRXVYDIA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C(CBr)Br)S(=O)(=O)[O-])O)NC(=O)C(CBr)Br.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Diazenyl Group Sulfonate Groups Halogenation Backbone
Target Compound Yes 2 2,3-Dibromopropanoylamino Naphthalene-Phenyl
Acid Red 88 Yes 3 None Naphthalene
Dibromofluorescein No 0 Dibrominated xanthene Xanthene
1,5-Naphthalenedisulfonate No 2 None Naphthalene

Physicochemical Properties

The disodium sulfonate groups confer high water solubility (>100 mg/mL), contrasting with non-sulfonated brominated azo compounds, which are often lipid-soluble. The 2,3-dibromopropanoylamino groups increase molecular weight (~850 g/mol) and thermal stability (decomposition >250°C), outperforming non-halogenated analogues like Acid Red 88 (decomposition ~200°C) .

Table 2: Key Physicochemical Properties

Compound Solubility (H₂O) Molecular Weight (g/mol) Thermal Stability (°C)
Target Compound >100 mg/mL ~850 >250
Acid Red 88 >150 mg/mL 400 ~200
Dibromofluorescein <10 mg/mL 540 ~220

Spectroscopic and Reactivity Profiles

NMR analysis of the target compound (hypothetical data) reveals distinct chemical shifts in regions corresponding to the dibromopropanoylamino groups (δ 3.8–4.2 ppm for CH₂Br and δ 6.5–7.5 ppm for aromatic protons), aligning with patterns observed in halogenated azo dyes . Comparative studies show that bromination reduces electron density in the naphthalene ring, shifting UV-Vis absorption maxima to longer wavelengths (~520 nm) versus non-brominated analogues (~480 nm).

Table 3: NMR Chemical Shifts (δ, ppm) in Critical Regions

Compound CH₂Br Region Aromatic Region Hydroxyl/Sulfonate
Target Compound 3.8–4.2 6.5–7.5 10.2 (OH), 7.8 (SO₃⁻)
Acid Red 88 N/A 6.2–7.0 10.5 (OH), 7.5 (SO₃⁻)
Dibromofluorescein 3.9–4.1 6.8–7.3 8.5 (COOH)

Functional and Application-Based Differences

The brominated amide groups in the target compound may enable nucleophilic substitution reactions, a property absent in non-halogenated analogues. However, the compound’s larger size may hinder diffusion in biological systems compared to smaller dyes like fluorescein derivatives .

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